Mass Spectrometric Differentiation: +3 Da Precursor Mass Shift Relative to Unlabeled RRRR Isomer for MRM Transition Selection in LC-MS/MS
Daclatasvir RRRR Isomer-d3 (m/z 741.89 [M+H]⁺) provides a +3 Da precursor mass offset compared to the unlabeled Daclatasvir RRRR Isomer (m/z 738.89 [M+H]⁺), enabling distinct multiple reaction monitoring (MRM) transitions without isotopic peak overlap from the natural abundance ¹³C contribution of the unlabeled analyte . This +3 Da shift exceeds the minimum required Δm of ≥+3 Da for quantitation, minimizing cross-talk between IS and analyte channels, a limitation observed with single ¹³C or d1-labeled standards [1]. The deuterium atoms are specifically incorporated into the two methyl ester carbamate groups (N-(trideuteromethoxycarbonyl) moieties), as confirmed by the IUPAC name and InChI representation .
| Evidence Dimension | Precursor ion mass shift for SIL IS (Δ Da relative to unlabeled analyte) |
|---|---|
| Target Compound Data | +3 Da (m/z 741.89 for C₄₀H₄₇D₃N₈O₆) |
| Comparator Or Baseline | Daclatasvir RRRR Isomer (unlabeled): 0 Da (m/z 738.89 for C₄₀H₅₀N₈O₆); Daclatasvir RRRR Isomer-d6: +6 Da (m/z 744.91 for C₄₀D₆H₄₄N₈O₆) |
| Quantified Difference | +3 Da vs. unlabeled; -3 Da vs. d6 isotopologue |
| Conditions | ESI positive mode, [M+H]⁺ precursor ion; molecular formula and mass as reported on Certificates of Analysis from TRC and Vulcanchem. |
Why This Matters
A +3 Da mass shift occupies the optimal window for SIL IS in triple-quadrupole LC-MS/MS: sufficient to avoid natural-isotope cross-talk while maintaining near-identical retention time and ionization efficiency.
- [1] Class-level guidance for stable isotope-labeled IS in bioanalytical LC-MS/MS: FDA Bioanalytical Method Validation Guidance (2018) recommends Δm ≥ +3 Da and isotopic purity assessment. View Source
